molecular formula C19H16Cl2N2O2 B14930784 3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14930784
M. Wt: 375.2 g/mol
InChI Key: AIJNCJQDEYSQLZ-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl and dimethylphenyl groups attached to an oxazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 2,6-dichlorobenzoyl chloride with 2,3-dimethylaniline to form an intermediate amide This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl and oxazole rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16Cl2N2O2/c1-10-6-4-9-15(11(10)2)22-19(24)16-12(3)25-23-18(16)17-13(20)7-5-8-14(17)21/h4-9H,1-3H3,(H,22,24)

InChI Key

AIJNCJQDEYSQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C

Origin of Product

United States

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